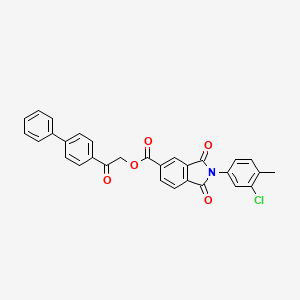![molecular formula C28H22N4O3 B11690819 3-(2-Methoxy-1-naphthyl)-N'-[(E)-(3-phenoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11690819.png)
3-(2-Methoxy-1-naphthyl)-N'-[(E)-(3-phenoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxy-1-naphthyl)-N’-[(E)-(3-phenoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. Its structure includes a naphthyl group, a phenoxyphenyl group, and a pyrazole ring, making it a unique molecule with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-1-naphthyl)-N’-[(E)-(3-phenoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. The process begins with the preparation of the naphthyl and phenoxyphenyl precursors, followed by their condensation with a pyrazole derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxy-1-naphthyl)-N’-[(E)-(3-phenoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(2-Methoxy-1-naphthyl)-N’-[(E)-(3-phenoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxy-1-naphthyl)-N’-[(E)-(3-phenoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Methoxy-1-naphthyl)methylidene]carbazate
- 3-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}phenyl)methanol
Uniqueness
3-(2-Methoxy-1-naphthyl)-N’-[(E)-(3-phenoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.
Propiedades
Fórmula molecular |
C28H22N4O3 |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
3-(2-methoxynaphthalen-1-yl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C28H22N4O3/c1-34-26-15-14-20-9-5-6-13-23(20)27(26)24-17-25(31-30-24)28(33)32-29-18-19-8-7-12-22(16-19)35-21-10-3-2-4-11-21/h2-18H,1H3,(H,30,31)(H,32,33)/b29-18+ |
Clave InChI |
UVAIFNXPXPVGQT-RDRPBHBLSA-N |
SMILES isomérico |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)OC5=CC=CC=C5 |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)OC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11690739.png)
![3,4,5-trimethoxy-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B11690741.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11690746.png)
![2-chloro-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]benzohydrazide](/img/structure/B11690748.png)
![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11690755.png)
![2-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B11690765.png)
![N'-[(Z)-(3-hydroxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11690774.png)
![4-chloro-N'-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11690775.png)


![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11690805.png)
![ethyl {4-[(Z)-2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanoethenyl]-2-bromo-6-methoxyphenoxy}acetate](/img/structure/B11690812.png)
![4-[(4-Ethoxy-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one](/img/structure/B11690817.png)
![3-bromo-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11690824.png)
